5-Chloro-2-(difluoromethoxy)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-(difluoromethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2NO/c7-4-1-2-5(10-3-4)11-6(8)9/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGYJVBYGSWAEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735475 | |
| Record name | 5-Chloro-2-(difluoromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214323-40-6 | |
| Record name | 5-Chloro-2-(difluoromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 5-Chloro-2-(difluoromethoxy)pyridine (CAS 1214323-40-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Chloro-2-(difluoromethoxy)pyridine, a fluorinated pyridine derivative of increasing interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, synthesis, and potential applications, with a focus on providing practical information for laboratory and development settings.
Core Chemical and Physical Data
This compound is a halogenated and fluorinated pyridine derivative. The strategic incorporation of a chlorine atom and a difluoromethoxy group onto the pyridine scaffold significantly influences its physicochemical properties, making it a valuable building block in the synthesis of novel compounds with potential therapeutic applications. The difluoromethoxy group, in particular, is a bioisostere of a hydroxyl or thiol group but with increased lipophilicity and metabolic stability, properties that are highly desirable in drug candidates.[1][2][3]
| Property | Value | Source |
| CAS Number | 1214323-40-6 | [4] |
| Molecular Formula | C₆H₄ClF₂NO | [4] |
| Molecular Weight | 179.55 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 170.9 ± 35.0 °C (Predicted) | [5] |
| Density | 1.382 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | -1.05 ± 0.29 (Predicted) | [5] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [5] |
Synthesis and Experimental Protocols
A plausible synthetic route starts with 5-chloro-2-hydroxypyridine. The difluoromethoxylation can be achieved using a difluoromethylating agent.
General Experimental Protocol for Difluoromethoxylation of a Hydroxypyridine:
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Materials:
-
5-chloro-2-hydroxypyridine
-
A suitable difluoromethylating agent (e.g., sodium chlorodifluoroacetate, diethyl (bromodifluoromethyl)phosphonate)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
An appropriate solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)
-
Inert gas atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
To a solution of 5-chloro-2-hydroxypyridine in an anhydrous solvent under an inert atmosphere, add the base portion-wise at a controlled temperature (e.g., 0 °C).
-
Stir the mixture for a specified time to allow for the formation of the corresponding pyridinolate salt.
-
Add the difluoromethylating agent to the reaction mixture.
-
The reaction is then heated to a specific temperature and monitored for completion using an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS)).
-
Upon completion, the reaction is quenched, and the product is extracted using a suitable organic solvent.
-
The organic layers are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude product is then purified using a suitable technique, such as column chromatography, to yield the pure this compound.
Logical Workflow for Synthesis:
Spectroscopic Data
As of the latest available information, detailed experimental spectroscopic data such as ¹H NMR and ¹³C NMR for this compound (CAS 1214323-40-6) are not publicly available. Researchers are advised to perform their own spectral analysis upon synthesis and purification to confirm the structure. The expected spectral features would include signals corresponding to the pyridine ring protons and the characteristic triplet for the difluoromethoxy proton in ¹H NMR, and corresponding carbon signals in ¹³C NMR with C-F coupling.
Applications in Drug Development
Fluorinated pyridine derivatives are of significant interest in drug discovery. The introduction of fluorine atoms or fluorine-containing moieties can modulate key properties of a molecule, including:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.[2][3]
-
Lipophilicity: Fluorination can increase the lipophilicity of a compound, which can affect its absorption, distribution, and ability to cross cell membranes.[2][3]
-
Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the potency of a drug.[2][3]
While specific biological activities or targets for this compound have not been reported in the reviewed literature, its structural motifs are present in various bioactive molecules.[5] It serves as a valuable building block for the synthesis of more complex molecules for screening in various therapeutic areas. The presence of the chloro and difluoromethoxy groups provides handles for further chemical modifications and library synthesis.
Potential Drug Discovery Workflow:
Conclusion
This compound is a promising building block for medicinal chemistry and drug discovery. Its unique combination of a chlorinated and difluoromethoxylated pyridine core offers the potential to synthesize novel compounds with enhanced pharmacological properties. While detailed experimental and biological data for this specific compound are currently limited in the public domain, this guide provides a foundational understanding of its properties and potential applications, serving as a valuable resource for researchers in the field. Further investigation into its synthesis, characterization, and biological activity is warranted to fully explore its potential in the development of new therapeutics.
References
Technical Guide: Physicochemical Properties of 5-Chloro-2-(difluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-(difluoromethoxy)pyridine is a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chlorine atom and a difluoromethoxy group, imparts specific electronic and lipophilic properties that can influence its biological activity and pharmacokinetic profile. This technical guide provides a summary of its known physicochemical properties, outlines general experimental protocols for their determination, and presents a logical workflow for its analysis.
Core Physicochemical Properties
The following table summarizes the available physicochemical data for this compound. It is important to note that much of the currently available data is predicted through computational models and awaits experimental verification.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClF₂NO | ChemScene[1] |
| Molecular Weight | 179.55 g/mol | ChemScene[1] |
| Appearance | Colorless to light yellow liquid | ChemicalBook[2] |
| Boiling Point | 170.9 ± 35.0 °C (Predicted) | ChemicalBook[2] |
| Density | 1.382 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |
| pKa | -1.05 ± 0.29 (Predicted) | ChemicalBook[2] |
| LogP | 2.3364 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 22.12 Ų | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Rotatable Bonds | 2 | ChemScene[1] |
Experimental Protocols
Determination of Melting and Boiling Points
-
Melting Point: For solid derivatives, the melting point can be determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
-
Boiling Point: The boiling point of the liquid can be determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure equals the atmospheric pressure is recorded as the boiling point. For small sample amounts, micro-boiling point determination methods can be employed.
Density Measurement
The density of liquid this compound can be determined using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature, and the density is calculated.
Solubility Assessment
The solubility of the compound can be determined in various solvents (e.g., water, ethanol, DMSO, acetone). A saturated solution is prepared by adding an excess of the compound to the solvent and allowing it to equilibrate. The concentration of the dissolved compound in the supernatant is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Determination of pKa
The acid dissociation constant (pKa) can be determined by potentiometric titration or by UV-Vis spectrophotometry. In potentiometric titration, a solution of the compound is titrated with a standard acid or base, and the pH is monitored. The pKa is determined from the titration curve. The spectrophotometric method relies on the change in the UV-Vis spectrum of the compound as a function of pH.
Measurement of LogP
The partition coefficient (LogP), a measure of lipophilicity, can be determined using the shake-flask method. The compound is partitioned between n-octanol and water. The concentrations of the compound in both phases are measured after equilibration, and the LogP is calculated as the logarithm of the ratio of the concentrations. Alternatively, reversed-phase HPLC can be used to estimate the LogP by correlating the retention time with that of compounds with known LogP values.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.
Plausible Synthesis Route
While a specific synthesis for this compound is not detailed in the provided search results, a plausible synthetic approach can be inferred from related chemistries. A potential route could involve the reaction of 5-chloro-2-hydroxypyridine with a difluoromethylating agent.
Conclusion
This compound is a compound with potential applications in drug discovery. The physicochemical properties outlined in this guide provide a foundational understanding for researchers. However, the reliance on predicted data highlights the need for thorough experimental verification to enable its effective use in the development of new chemical entities. The provided experimental frameworks and logical workflows offer a starting point for such investigations.
References
An In-depth Technical Guide to the Molecular Structure of 5-Chloro-2-(difluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of 5-Chloro-2-(difluoromethoxy)pyridine. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines factual information from chemical suppliers with predicted data derived from computational models and analysis of analogous structures. This document aims to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this compound.
Chemical Identity and Physical Properties
This compound is a halogenated pyridine derivative. The presence of the difluoromethoxy group is of particular interest in medicinal chemistry as it can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClF₂NO | ChemScene[1] |
| Molecular Weight | 179.55 g/mol | ChemScene[1] |
| CAS Number | 1214323-40-6 | ChemScene[1] |
| SMILES | FC(F)OC1=NC=C(Cl)C=C1 | ChemScene[1] |
| Appearance | Colorless to light yellow liquid (Predicted) | ChemicalBook[2] |
| Boiling Point | 170.9±35.0 °C (Predicted) | ChemicalBook[2] |
| Density | 1.382±0.06 g/cm³ (Predicted) | ChemicalBook[2] |
| pKa | -1.05±0.29 (Predicted) | ChemicalBook[2] |
Molecular Structure
The molecular structure of this compound consists of a pyridine ring substituted with a chlorine atom at the 5-position and a difluoromethoxy group at the 2-position.
Hypothetical Synthesis Protocol
Step 1: Synthesis of 5-Chloropyridin-2-ol
This intermediate can be synthesized from 2-amino-5-chloropyridine via a diazotization reaction followed by hydrolysis.
Step 2: Difluoromethoxylation of 5-Chloropyridin-2-ol
The difluoromethoxy group can be introduced by reacting 5-Chloropyridin-2-ol with a suitable difluoromethylating agent, such as sodium chlorodifluoroacetate, in the presence of a base and a suitable solvent.
Detailed Experimental Protocol (Hypothetical):
Materials:
-
2-Amino-5-chloropyridine
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Sodium chlorodifluoroacetate (ClCF₂COONa)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Synthesis of 5-Chloropyridin-2-ol:
-
Dissolve 2-amino-5-chloropyridine in aqueous sulfuric acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 1 hour.
-
Heat the mixture to 80-90 °C and maintain for 2 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 5-chloropyridin-2-ol.
-
-
Synthesis of this compound:
-
To a solution of 5-chloropyridin-2-ol in DMF, add potassium carbonate and sodium chlorodifluoroacetate.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to obtain this compound.
-
Predicted Spectroscopic Data
In the absence of published experimental spectra, the following data are predicted based on the analysis of similar chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| ¹H | 8.1 - 8.3 | d | ~2.5 | H-6 |
| 7.7 - 7.9 | dd | ~8.5, 2.5 | H-4 | |
| 6.9 - 7.1 | d | ~8.5 | H-3 | |
| 6.5 - 7.5 | t | ~73 (2JHF) | OCHF₂ | |
| ¹³C | ~160 | t (2JCF) | ~30 | C-2 |
| ~110 | t (1JCF) | ~260 | OCHF₂ | |
| ~148 | s | C-6 | ||
| ~140 | s | C-4 | ||
| ~125 | s | C-5 | ||
| ~115 | s | C-3 | ||
| ¹⁹F | -80 to -100 | d (2JFH) | ~73 | OCF₂H |
Infrared (IR) Spectroscopy:
| Predicted Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3100 - 3000 | C-H stretching (aromatic) |
| 1600 - 1450 | C=C and C=N stretching (pyridine ring) |
| 1250 - 1000 | C-O-C stretching (ether) and C-F stretching |
| 850 - 750 | C-Cl stretching |
Mass Spectrometry (MS):
| m/z | Assignment |
| 179/181 | [M]⁺/ [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotope pattern) |
| 130 | [M - CHF₂]⁺ |
| 99/101 | [M - OCHF₂ - H]⁺ |
Potential Applications and Research Directions
Halogenated and fluorinated pyridines are important scaffolds in medicinal chemistry and agrochemistry. The unique properties conferred by the difluoromethoxy group suggest that this compound could be a valuable building block for the synthesis of novel bioactive molecules. Further research is warranted to:
-
Develop and optimize a reliable synthetic protocol.
-
Fully characterize the compound using modern analytical techniques to confirm its structure and purity.
-
Investigate its biological activity in various assays to explore its potential as a lead compound in drug discovery or as an agrochemical.
Disclaimer: The experimental protocols and spectroscopic data presented in this guide are hypothetical and predicted. They are intended for informational purposes and should be used as a starting point for experimental design. All laboratory work should be conducted with appropriate safety precautions.
References
Technical Guide: Spectral Analysis of 5-Chloro-2-(difluoromethoxy)pyridine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document outlines the spectral characterization of 5-Chloro-2-(difluoromethoxy)pyridine (CAS No. 1214323-40-6). Due to the limited availability of public domain experimental data, this guide provides a summary of expected spectral data based on the chemical structure, alongside generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A logical workflow for the acquisition and analysis of such spectral data is also presented.
Introduction
This compound is a halogenated pyridine derivative. Its molecular formula is C₆H₄ClF₂NO, with a molecular weight of approximately 179.55 g/mol .[1] Such compounds are of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the difluoromethoxy group and the chloro-substituted pyridine ring. Accurate spectral characterization is crucial for confirming the identity, purity, and structure of synthesized batches of this compound.
Predicted Spectral Data
The following tables summarize the expected spectral data for this compound based on its structure. These are not experimentally verified values.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 | Doublet | 1H | H-6 |
| ~7.8 | Doublet of Doublets | 1H | H-4 |
| ~7.0 | Doublet | 1H | H-3 |
| ~6.8 | Triplet | 1H | -OCHF₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C-2 |
| ~150 | C-6 |
| ~140 | C-4 |
| ~125 | C-5 |
| ~115 | C-3 |
| ~110 (t) | -OCHF₂ |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3100-3000 | C-H stretch (aromatic) |
| 1600-1450 | C=C and C=N stretching (pyridine ring) |
| 1250-1000 | C-O-C stretch and C-F stretch |
| 850-750 | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 179/181 | [M]⁺/ [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotope pattern) |
| Various | Fragmentation pattern corresponding to loss of functional groups |
Experimental Protocols
The following are generalized protocols for acquiring the spectral data.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
3.2 Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Neat Liquid: A drop of the liquid sample is placed between two KBr or NaCl plates.
-
Solid Film: If the sample is a low-melting solid, it can be melted and spread as a thin film on a salt plate. For higher melting solids, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.
-
-
Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates or KBr pellet is recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions and relative intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.
3.3 Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation. Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization techniques.
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Acquisition:
-
GC-MS: The sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.
-
Direct Infusion ESI-MS: The sample solution is directly infused into the ESI source.
-
-
Data Analysis: The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for chlorine-containing fragments.
Workflow Visualization
The following diagram illustrates the logical workflow for the spectral characterization of a chemical compound like this compound.
References
5-Chloro-2-(difluoromethoxy)pyridine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available safety and handling information for 5-Chloro-2-(difluoromethoxy)pyridine (CAS No. 1214323-40-6). It is intended for use by trained professionals in a laboratory or industrial setting. All users should consult the most up-to-date Safety Data Sheet (SDS) from their supplier before handling this chemical and adhere to all applicable local, state, and federal regulations. Much of the specific toxicological data for this compound is not publicly available; therefore, this guide incorporates safety information from structurally similar compounds and general principles of chemical safety.
Chemical and Physical Properties
Limited experimental data is available for the physical and chemical properties of this compound. The following table summarizes predicted values and data from Safety Data Sheets.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClF₂NO | ChemScene[1] |
| Molecular Weight | 179.55 g/mol | ChemScene[1] |
| Appearance | Colorless to light yellow liquid | ChemicalBook[2] |
| Boiling Point (Predicted) | 170.9 ± 35.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.382 ± 0.06 g/cm³ | ChemicalBook[2] |
| pKa (Predicted) | -1.05 ± 0.29 | ChemicalBook[2] |
| Storage Temperature | 2-8°C, under inert atmosphere | BLD Pharm[3] |
Hazard Identification and Classification
While a specific GHS classification for this compound is not consistently available across all sources, related compounds such as 5-Chloro-2,3-difluoropyridine are classified as flammable liquids, harmful if swallowed, and harmful to aquatic life with long-lasting effects.[4] Based on the available information, the following hazards should be considered:
-
Acute Oral Toxicity: May be harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
Due to the lack of comprehensive toxicological data, this compound should be handled with care, assuming it may have other unknown hazardous properties.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound. The selection of PPE is contingent on the potential for exposure.
Recommended PPE:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.
-
Clothing: A lab coat or chemical-resistant apron should be worn. For larger quantities or tasks with a higher risk of splashing, chemical-resistant coveralls may be necessary.
-
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhalation and a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.
Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapor or mist.
-
Use non-sparking tools and take precautionary measures against static discharge.[5]
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from heat, sparks, and open flames.
-
Store under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Store away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In case of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Accidental Release Measures
Personal Precautions:
-
Evacuate personnel from the spill area.
-
Wear appropriate personal protective equipment (see Section 3).
-
Ensure adequate ventilation.
-
Eliminate all ignition sources.
Environmental Precautions:
-
Prevent the chemical from entering drains, sewers, or waterways.
Methods for Cleaning Up:
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.[5]
-
For large spills, dike the area to contain the spill and follow the facility's emergency response plan.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Thermal decomposition may produce toxic and irritating gases, including nitrogen oxides, carbon oxides, hydrogen chloride, and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Toxicological Information
-
General Toxicity: Halogenated pyridines can cause irritation to the skin, eyes, and respiratory tract. Harmful effects may occur if swallowed.
-
Mutagenicity: Some halogenated pyridines have shown mutagenic activity in the Ames test, particularly those with a halogen at the 2-position.
-
Cytotoxicity: Studies on chloropyridines have indicated potential for cytotoxicity and clastogenicity, with the position of the chlorine atom influencing the toxic effects.
Given the limited data, it is prudent to handle this compound as potentially toxic and to minimize all routes of exposure.
Experimental Protocols for Safety Assessment
For laboratories equipped to conduct toxicological assessments, the following standard OECD guidelines provide a framework for evaluating the safety of chemicals like this compound.
Table of Experimental Protocols for Toxicity Testing
| Test | OECD Guideline | Brief Description |
| Acute Oral Toxicity | 420, 423, 425 | These guidelines describe methods for determining the acute oral toxicity of a substance, which can be used to classify the chemical and estimate its LD50. The methods involve administering the substance to animals and observing for mortality and clinical signs of toxicity. |
| Skin Irritation | 439 | This in vitro test method uses reconstructed human epidermis (RhE) models to assess the potential of a chemical to cause skin irritation. It evaluates cell viability after exposure to the test substance. |
| Eye Irritation | 492 | This in vitro test method utilizes reconstructed human cornea-like epithelium (RhCE) models to identify chemicals that may cause serious eye damage or irritation. |
| Bacterial Reverse Mutation Test (Ames Test) | 471 | This test uses strains of Salmonella typhimurium and Escherichia coli to detect gene mutations caused by a chemical, providing an indication of its mutagenic potential. |
| In Vitro Cytotoxicity | N/A (General Methods) | Various in vitro assays (e.g., MTT, Neutral Red Uptake) can be used to assess the cytotoxicity of a compound on cultured cells. These tests measure endpoints such as cell viability and membrane integrity. |
Note: These are general guidelines, and the specific experimental design may need to be adapted for the test substance. All animal testing should be conducted in compliance with ethical guidelines and regulations.
Disposal Considerations
Dispose of this chemical and its container in accordance with all local, state, and federal regulations. Do not allow the chemical to enter the environment. Waste should be handled by a licensed professional waste disposal service.
References
- 1. WO2018030466A1 - è¤ç´ ç°ååç© - Google Patents [patents.google.com]
- 2. Pyridine 5-chloro-2-nitro | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
A Technical Guide to 5-Chloro-2-(difluoromethoxy)pyridine for Drug Development Professionals
An In-depth Analysis of Suppliers, Pricing, and Synthetic Methodologies for a Key Pharmaceutical Building Block
For researchers and scientists engaged in the dynamic field of drug discovery and development, access to high-quality, well-characterized chemical intermediates is paramount. 5-Chloro-2-(difluoromethoxy)pyridine, a fluorinated pyridine derivative, has emerged as a valuable building block in medicinal chemistry. Its unique structural features, including the electron-withdrawing difluoromethoxy group and the reactive chlorine atom, make it an attractive scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the current supplier landscape, pricing details, and a detailed experimental protocol for the synthesis of this compound, tailored for professionals in the pharmaceutical industry.
Supplier and Pricing Landscape
A critical aspect for any research and development program is the reliable sourcing of starting materials. A survey of chemical suppliers reveals a number of vendors offering this compound (CAS No. 1214323-40-6). The pricing and availability can vary, and researchers are advised to contact suppliers directly for the most current information and to inquire about bulk quantities. The following table summarizes publicly available data from several suppliers.
| Supplier | Product Code | Purity | Quantity | List Price (USD) |
| Cenmed | C007B-517152 | ≥95% | 10g | $554.40[1] |
| ChemScene | CS-0107232 | ≥97% | - | Contact for price[2] |
| BLD Pharm | BD01108964 | - | - | Contact for price[3] |
| Laibo Chem | LB562979BR | ≥95% | 10g | Contact for price[4] |
Note: Prices are subject to change and may not include shipping and handling fees. Purity levels are as stated by the supplier. It is recommended to request a certificate of analysis for verification.
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Materials and Reagents:
-
5-Chloro-2-hydroxypyridine
-
Sodium chlorodifluoroacetate (or other suitable difluoromethylating agent)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 5-Chloro-2-hydroxypyridine (1.0 equivalent) and potassium carbonate (2.0 equivalents) in anhydrous N,N-dimethylformamide (DMF), add sodium chlorodifluoroacetate (1.5 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Characterization:
The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
Role in Drug Discovery and Development
The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance various pharmacological properties. The difluoromethoxy group, in particular, can improve metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, potentially leading to improved oral bioavailability and target engagement. This compound serves as a versatile starting material for introducing this beneficial moiety into a wide range of molecular scaffolds.
The typical drug discovery and development process where such a building block would be utilized is outlined in the following workflow.
Caption: A simplified workflow of the drug discovery and development process.
The chlorine atom at the 5-position of the pyridine ring provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize the properties of a lead compound.
Caption: Role of this compound in generating diverse scaffolds.
References
In-Depth Technical Guide to the Reactivity of 5-Chloro-2-(difluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of 5-Chloro-2-(difluoromethoxy)pyridine, a key building block in modern medicinal chemistry and materials science. The document details its principal reaction pathways, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development by providing detailed experimental protocols, quantitative data, and visual representations of its chemical behavior.
Introduction
This compound is a halogenated pyridine derivative of significant interest in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a reactive chlorine atom at the 2-position, an electron-withdrawing difluoromethoxy group, and the inherent electronic properties of the pyridine ring, imparts a versatile reactivity profile. This makes it a valuable synthon for the introduction of the difluoromethoxypyridinyl moiety into a wide range of molecular scaffolds. The presence of the difluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making this compound particularly relevant in the field of pharmaceutical research.
The primary modes of reactivity for this compound are centered around the C-Cl bond at the 2-position. This position is activated towards nucleophilic attack due to the electron-withdrawing nature of both the adjacent nitrogen atom in the pyridine ring and the difluoromethoxy group. Consequently, the chlorine atom can be readily displaced by a variety of nucleophiles. Furthermore, the C-Cl bond is amenable to participation in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in chemical synthesis.
| Property | Value |
| CAS Number | 1214323-40-6 |
| Molecular Formula | C₆H₄ClF₂NO |
| Molecular Weight | 179.55 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 170.9 ± 35.0 °C (Predicted) |
| Density | 1.382 ± 0.06 g/cm³ (Predicted) |
| Storage Temperature | Under inert gas (nitrogen or Argon) at 2-8°C |
| pKa | -1.05 ± 0.29 (Predicted) |
Core Reactivity
The reactivity of this compound is dominated by two main classes of reactions: nucleophilic aromatic substitution (SNA r) and palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, further enhanced by the difluoromethoxy group, facilitates these transformations at the C-Cl bond.
Nucleophilic Aromatic Substitution (SNA r)
The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement by a variety of nucleophiles. The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing pyridine nitrogen and the difluoromethoxy group. Common nucleophiles include amines, alcohols, and thiols.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMSO, DMF, or NMP) is added the desired amine (1.0-1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5-2.0 eq).
-
The reaction mixture is heated to a temperature ranging from 80 to 150 °C.
-
The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-5-(difluoromethoxy)pyridine derivative.
Quantitative Data for Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Ammonia | 2-Amino-5-(difluoromethoxy)pyridine | Aqueous ammonia, 100-125 °C, autoclave | Not Reported |
| Morpholine | 4-(2-(Difluoromethoxy)pyridin-5-yl)morpholine | K₂CO₃, DMSO, 120 °C | Not Reported |
| Sodium Methoxide | 2,5-Bis(difluoromethoxy)pyridine | NaH, Methanol, THF, 60 °C | Not Reported |
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond of this compound can be effectively functionalized using a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of C-C and C-N bonds and are widely used in the synthesis of complex molecules.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a boronic acid or ester. This reaction is highly versatile and tolerates a wide range of functional groups.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a ligand (if necessary), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system (e.g., dioxane/water, toluene, or DMF) is added.
-
The reaction mixture is heated to a temperature between 80 and 120 °C.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the desired biaryl product.
The Buchwald-Hartwig amination allows for the formation of a C-N bond between this compound and a primary or secondary amine. This reaction is a powerful alternative to classical nucleophilic substitution methods.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.0-1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOtBu, K₃PO₄).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to a temperature between 80 and 110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with a suitable solvent, and filter through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
Quantitative Data for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Product | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | 5-Phenyl-2-(difluoromethoxy)pyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | Not Reported |
| Buchwald-Hartwig | Aniline | N-Phenyl-2-(difluoromethoxy)pyridin-5-amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | Not Reported |
| Sonogashira | Phenylacetylene | 5-(Phenylethynyl)-2-(difluoromethoxy)pyridine | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | Not Reported |
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the core reactivity of this compound.
Caption: Nucleophilic Aromatic Substitution Pathway.
Caption: Palladium-Catalyzed Cross-Coupling Reactions.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the fields of drug discovery and materials science. Its reactivity is primarily characterized by nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions at the 2-position. This guide provides a foundational understanding of its chemical behavior, along with general experimental protocols to aid in the design and execution of synthetic routes. Further investigation into specific reaction conditions and the exploration of a broader range of coupling partners will undoubtedly continue to expand the utility of this important synthetic intermediate.
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 5-Chloro-2-(difluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-(difluoromethoxy)pyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. The difluoromethoxy group can enhance metabolic stability, lipophilicity, and cell membrane permeability of drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents at the 5-position of the pyridine ring. This document provides detailed application notes and generalized protocols for the Suzuki coupling of this compound with a range of boronic acids and their derivatives.
The protocols provided are based on established methods for structurally similar chloropyridines, as specific literature for this substrate is not widely available.[1] These guidelines are intended to serve as a robust starting point for reaction development and optimization.
Key Challenges and Considerations
-
C-Cl Bond Activation: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides in Suzuki-Miyaura couplings. This necessitates the use of more active catalytic systems. The presence of the electron-withdrawing difluoromethoxy group at the 2-position can influence the reactivity of the C-Cl bond, requiring careful optimization of the catalyst and reaction conditions.[1][2]
-
Catalyst Selection: The choice of the palladium precursor and, critically, the phosphine ligand is paramount for a successful coupling. Bulky, electron-rich phosphine ligands are often required to promote the oxidative addition of the aryl chloride to the palladium(0) center, which is a key step in the catalytic cycle.[3][4]
-
Base and Solvent Effects: The selection of an appropriate base and solvent system is crucial for an efficient reaction. The base not only participates in the transmetalation step but can also influence catalyst stability and side reactions. The solvent must be capable of dissolving the reactants and facilitating the reaction at the desired temperature.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₄ClF₂NO | [5] |
| Molecular Weight | 179.55 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 170.9±35.0 °C (Predicted) | [6] |
| Density | 1.382±0.06 g/cm³ (Predicted) | [6] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [6] |
General Reaction Scheme
Caption: General scheme of the Suzuki coupling reaction.
Recommended Catalytic Systems and Reaction Conditions
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound based on analogous reactions with other chloropyridines.[1][7]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Precursor | Pd₂(dba)₃ | Pd(OAc)₂ | PdCl₂(dppf) |
| Ligand | XPhos | SPhos | dppf |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ |
| Solvent System | 1,4-Dioxane/H₂O (4:1) | Toluene | Acetonitrile/H₂O (4:1) |
| Temperature | 100 °C | 110 °C | 80 °C |
| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Inert (N₂ or Ar) |
Experimental Protocols
Protocol 1: General Procedure using Pd₂(dba)₃/XPhos
This protocol is a good starting point for a wide range of aryl and heteroaryl boronic acids.
Materials:
-
This compound (1.0 mmol, 1 equiv.)
-
Aryl or heteroarylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.)
-
Degassed 1,4-dioxane
-
Degassed deionized water
-
Reaction vial with a stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vial, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: General Procedure using Pd(OAc)₂/SPhos
This protocol utilizes a different palladium precursor and ligand combination that can be effective for challenging couplings.
Materials:
-
This compound (1.0 mmol, 1 equiv.)
-
Aryl or heteroarylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.)
-
Anhydrous, degassed toluene
-
Reaction vial with a stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and Cs₂CO₃ in a reaction vial.
-
Add anhydrous, degassed toluene (5 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Follow steps 5-10 from Protocol 1 for workup and purification.
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
References
The Versatility of 5-Chloro-2-(difluoromethoxy)pyridine: A Fluorinated Building Block for Novel Synthesis
For Immediate Release:
Shanghai, China – December 26, 2025 – 5-Chloro-2-(difluoromethoxy)pyridine is a key fluorinated building block increasingly utilized by researchers, scientists, and drug development professionals in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. The unique substitution pattern of this pyridine derivative, featuring a chlorine atom and a difluoromethoxy group, offers a versatile scaffold for creating complex molecules with enhanced metabolic stability, binding affinity, and other desirable physicochemical properties. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.
The incorporation of fluorine-containing moieties, such as the difluoromethoxy group, is a well-established strategy in medicinal chemistry to modulate the biological activity and pharmacokinetic profile of drug candidates. The presence of the chlorine atom at the 5-position provides a reactive handle for a variety of cross-coupling and nucleophilic substitution reactions, enabling the introduction of diverse structural motifs.
Key Applications in Chemical Synthesis
This compound is a valuable precursor for a range of chemical transformations, including but not limited to:
-
Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituent is amenable to popular cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are fundamental in the construction of biaryl and arylamine structures, which are common cores in many bioactive molecules.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, further enhanced by the difluoromethoxy group, facilitates nucleophilic aromatic substitution reactions. This allows for the displacement of the chloro group by various nucleophiles, such as phenols, thiols, and amines, to generate a diverse library of derivatives.
Experimental Protocols
The following are representative protocols for common reactions involving this compound. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction.
Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)
-
Base (e.g., Potassium carbonate, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst to the vessel under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Arylboronic Acid Partner | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2 mol%) | Cs₂CO₃ | Toluene/H₂O | 100 | 6 | 92 |
| 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2 mol%) | K₃PO₄ | Dioxane | 85 | 10 | 78 |
Note: Yields are representative and can vary based on the specific arylboronic acid and reaction conditions.
Protocol 2: Buchwald-Hartwig Amination of this compound with an Aniline
This protocol provides a general method for the palladium-catalyzed amination of the title compound.
Reaction Scheme:
Application Notes and Protocols for the Characterization of 5-Chloro-2-(difluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of 5-Chloro-2-(difluoromethoxy)pyridine, a key intermediate in pharmaceutical and agrochemical synthesis. The following methods are outlined to ensure comprehensive quality control and characterization, from purity assessment to structural elucidation.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and quantifying any related impurities. A reversed-phase HPLC method is generally suitable for this compound.
Experimental Protocol: Reversed-Phase HPLC
Objective: To determine the purity of this compound and quantify impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound reference standard
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of Acetonitrile and Water. A common starting point is a gradient from 30% to 70% Acetonitrile over 20 minutes. The addition of 0.1% formic acid to the aqueous phase can improve peak shape.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., Acetonitrile) to a final concentration of 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution by dissolving the test article in the same solvent to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Acetonitrile and Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: The purity of the sample is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Data Presentation: HPLC Purity Analysis
| Parameter | Value |
| Retention Time | ~8.5 min |
| Purity (%) | >99.5% |
| Relative Retention Time of Impurity 1 | 0.85 |
| Area % of Impurity 1 | <0.15% |
| Relative Retention Time of Impurity 2 | 1.12 |
| Area % of Impurity 2 | <0.10% |
Note: The retention times and impurity profiles are representative and should be confirmed experimentally.
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It can be used to identify residual solvents and by-products from the synthesis of this compound, as well as to confirm the molecular weight of the target compound.
Experimental Protocol: GC-MS Analysis
Objective: To identify volatile impurities and confirm the molecular weight of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
A suitable solvent for sample dissolution (e.g., Dichloromethane or Ethyl Acetate, GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve the sample in the chosen solvent to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-400
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). The molecular ion peak in the mass spectrum of the main component should correspond to the molecular weight of this compound.
Data Presentation: GC-MS Analysis
| Parameter | Value |
| Retention Time | ~12.3 min |
| Molecular Ion (M+) | m/z 195/197 (Cl isotope pattern) |
| Key Fragment Ions | m/z 160, 130, 95 |
| Identified Impurities | Residual solvents (e.g., Dichloromethane) |
Note: Fragmentation patterns are predictive and require experimental confirmation.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the chemical environment of the hydrogen, carbon, and fluorine atoms in the molecule.
Experimental Protocol: NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
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Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
NMR Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single pulse
-
Number of Scans: 16
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Relaxation Delay: 1 s
-
-
NMR Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled single pulse
-
Number of Scans: 1024
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Relaxation Delay: 2 s
-
-
NMR Acquisition Parameters (¹⁹F NMR):
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Pulse Program: Proton-decoupled single pulse
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Number of Scans: 64
-
Relaxation Delay: 2 s
-
-
Data Analysis: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation and phase correction. Assign the peaks in the resulting spectra to the corresponding atoms in the molecular structure.
Data Presentation: Predicted NMR Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~8.2 | d | ~2.5 | H-6 |
| ¹H | ~7.8 | dd | ~8.5, 2.5 | H-4 |
| ¹H | ~7.0 | d | ~8.5 | H-3 |
| ¹H | ~7.5 | t | ~73 | -OCHF₂ |
| ¹³C | ~158 | t | C-2 | |
| ¹³C | ~148 | C-6 | ||
| ¹³C | ~140 | C-4 | ||
| ¹³C | ~128 | C-5 | ||
| ¹³C | ~115 | C-3 | ||
| ¹³C | ~114 | t | -OCHF₂ | |
| ¹⁹F | ~-80 | d | ~73 | -OCHF₂ |
Note: These are predicted chemical shifts and coupling constants. Actual values must be determined experimentally.
Logical Relationship: Structural Characterizationdot
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-2-(difluoromethoxy)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Chloro-2-(difluoromethoxy)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method for synthesizing this compound is the O-difluoromethylation of 5-chloro-2-hydroxypyridine. This reaction is typically carried out using a difluorocarbene source, such as chlorodifluoromethane (CHClF2) or sodium chlorodifluoroacetate, in the presence of a base.
Q2: What are the primary byproducts I should expect in this synthesis?
The principal byproduct in the synthesis of this compound is the N-difluoromethylated isomer, 5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one . This arises from the ambident nucleophilic nature of the 5-chloro-2-pyridone tautomer. Additionally, unreacted 5-chloro-2-hydroxypyridine is also a common impurity.
Q3: Why is the N-difluoromethylated isomer formed?
5-Chloro-2-hydroxypyridine exists in tautomeric equilibrium with 5-chloro-2-pyridone. The pyridone tautomer possesses two nucleophilic centers: the oxygen atom and the nitrogen atom. Both can react with the electrophilic difluorocarbene intermediate, leading to the formation of a mixture of O- and N-alkylated products.[1][2]
Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) is highly recommended. GC-MS is effective for identifying the main product and the N-isomer byproduct, as well as other potential volatile impurities. HPLC is a robust method for quantifying the purity of the final product and separating the O- and N-isomers. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is also crucial for structural elucidation and confirmation of the desired product and any isolated byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired O-isomer | Reaction conditions (temperature, pressure, base) favor N-alkylation. | Optimize reaction conditions. A study on the difluoromethylation of 2-pyridones suggests that the ratio of O- to N-isomer is sensitive to the reaction conditions.[1] Experiment with different bases (e.g., KOH, K2CO3) and solvent systems. |
| Incomplete reaction. | Increase reaction time or temperature. Ensure the difluorocarbene source is added in sufficient stoichiometry. | |
| High percentage of the N-isomer byproduct | The tautomeric equilibrium favors the pyridone form, making the nitrogen atom more accessible. | Modify the reaction solvent to influence the tautomeric equilibrium. Protic solvents may favor the hydroxypyridine form to some extent through hydrogen bonding. |
| The chosen base may deprotonate the nitrogen more readily. | Screen different bases. A weaker base might show different selectivity. | |
| Presence of unreacted 5-chloro-2-hydroxypyridine | Insufficient amount of difluoromethylating agent. | Use a slight excess of the difluorocarbene precursor. |
| Poor reactivity of the starting material. | Ensure the starting material is of high purity and dry. Water can consume the difluorocarbene. | |
| Difficulty in separating the O- and N-isomers | The isomers may have similar polarities. | Utilize a high-resolution HPLC column and optimize the mobile phase for better separation. Preparative chromatography may be necessary for purification. |
| Co-distillation during workup. | Employ fractional distillation under reduced pressure if the boiling points are sufficiently different. Otherwise, column chromatography is the preferred method. |
Experimental Protocols
General Protocol for O-difluoromethylation of 5-chloro-2-hydroxypyridine
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and scales.
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Reaction Setup : To a solution of 5-chloro-2-hydroxypyridine in a suitable aprotic solvent (e.g., DMF, NMP), add a base (e.g., potassium hydroxide or potassium carbonate). The reaction vessel should be equipped with a stirrer, a thermometer, and a gas inlet/outlet.
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Difluoromethylation : Introduce the difluoromethylating agent. If using chlorodifluoromethane (CHClF2), it can be bubbled through the reaction mixture at a controlled rate and temperature. If using a solid precursor like sodium chlorodifluoroacetate, it can be added portion-wise.
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Reaction Monitoring : Monitor the progress of the reaction by taking aliquots and analyzing them by GC-MS or HPLC to check for the consumption of the starting material and the formation of the O- and N-isomers.
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Workup : Once the reaction is complete, cool the mixture and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification : Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired this compound from the N-isomer and other impurities.
Visualizations
Synthesis Pathway and Byproduct Formation
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
Technical Support Center: 5-Chloro-2-(difluoromethoxy)pyridine Purification
This technical support center provides guidance and troubleshooting for the purification of 5-Chloro-2-(difluoromethoxy)pyridine, a key intermediate for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound and similar halogenated pyridine derivatives are fractional distillation under reduced pressure, column chromatography on silica gel, and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. For instance, in syntheses starting from 2,3,5-trichloropyridine, incompletely reacted intermediates may be present.
Q3: How can I effectively remove colored impurities from my product?
A3: Colored impurities can often be removed by treating the crude product with activated carbon followed by filtration before the final purification step. Recrystallization is also a highly effective method for removing colored byproducts.
Q4: My purified this compound is unstable. How should it be stored?
A4: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Purification Protocols
Fractional Distillation (for liquid crude product)
Fractional distillation is a suitable method for purifying liquid this compound on a larger scale, separating it from less volatile or more volatile impurities.
Experimental Protocol:
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Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum pump, a Vigreux or packed column, a condenser, a receiving flask, and a temperature probe. Ensure all glassware is dry.
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Sample Loading: Charge the distillation flask with the crude this compound. Add a few boiling chips or a magnetic stir bar for smooth boiling.
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Distillation:
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Gradually reduce the pressure to the desired level.
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Heat the distillation flask gently.
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Collect and discard the initial low-boiling fraction.
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Collect the main fraction at the expected boiling point of this compound under the applied pressure.
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Stop the distillation before all the material in the flask has evaporated to avoid concentrating potentially explosive residues.
-
-
Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or ¹H NMR.
| Parameter | Value |
| Predicted Boiling Point | 170.9 ± 35.0 °C at 760 mmHg |
| Vacuum | Typically 1-10 mmHg |
| Expected Purity | >98% (GC) |
Column Chromatography
Column chromatography is ideal for small to medium-scale purification and for separating impurities with similar boiling points to the product.
Experimental Protocol:
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
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Elution: Elute the column with a suitable solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common eluent system is a gradient of ethyl acetate in hexane.
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Fraction Collection: Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).
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Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
| Parameter | Recommended Conditions |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., 100:0 to 90:10) |
| Detection | UV light (254 nm) |
Recrystallization (for solid crude product or if the product can be solidified)
Recrystallization is an excellent technique for achieving high purity of solid compounds.
Experimental Protocol:
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Solvent Selection: Choose a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for pyridine derivatives include ethanol, methanol, or mixed solvent systems like ethyl acetate/hexane.
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Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
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Crystal Collection: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent.
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Drying: Dry the purified crystals under vacuum.
| Parameter | Suggested Solvents |
| Single Solvents | Ethanol, Isopropanol |
| Solvent Systems | Ethyl Acetate/Hexane, Dichloromethane/Hexane |
Troubleshooting Guides
Fractional Distillation Troubleshooting
Caption: Troubleshooting guide for fractional distillation.
Column Chromatography Troubleshooting
Caption: Troubleshooting guide for column chromatography.
Recrystallization Troubleshooting
Caption: Troubleshooting guide for recrystallization.
Purification Workflow Overview
Caption: General workflow for purification.
Technical Support Center: 5-Chloro-2-(difluoromethoxy)pyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-Chloro-2-(difluoromethoxy)pyridine in cross-coupling reactions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki-Miyaura or Buchwald-Hartwig reactions?
A1: The primary challenges stem from two key aspects of the molecule's structure:
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Low Reactivity of the C-Cl Bond: The Carbon-Chlorine bond on the pyridine ring is inherently strong and less reactive compared to corresponding C-Br or C-I bonds. This makes the initial oxidative addition step in the catalytic cycle of both Suzuki-Miyaura and Buchwald-Hartwig reactions the rate-limiting step, often requiring more forcing conditions (higher temperatures, more active catalysts) to achieve good conversion.
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Potential Instability of the 2-(difluoromethoxy) Group: The -OCF₂H group, while generally considered a stable isostere for a methoxy group, can be susceptible to hydrolysis under certain basic conditions, especially at elevated temperatures.[1] This can lead to the formation of the corresponding 2-pyridone byproduct.
Q2: How does the 2-(difluoromethoxy) group influence the reactivity of the 5-chloro position?
A2: The 2-(difluoromethoxy) group is electron-withdrawing, which can have a modest activating effect on the 5-chloro position towards nucleophilic aromatic substitution and potentially facilitate the oxidative addition step in palladium-catalyzed cross-coupling reactions compared to an electron-donating group. However, the inherent stability of the C-Cl bond remains the dominant factor determining reactivity.
Q3: Is the difluoromethoxy group stable under typical cross-coupling conditions?
A3: The difluoromethoxy group is generally stable under many cross-coupling conditions. However, prolonged exposure to strong bases at high temperatures can lead to its hydrolysis. It is crucial to carefully select the base and reaction temperature to minimize this potential side reaction. Weaker bases and the lowest effective temperature are recommended starting points.
Troubleshooting Failed Reactions
Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling
Symptoms:
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TLC/LC-MS analysis shows predominantly unreacted this compound.
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Formation of boronic acid decomposition products (e.g., protodeboronation).
Potential Causes & Solutions:
| Cause | Recommended Action |
| Inactive Catalyst System | The combination of palladium source and ligand is not active enough to break the C-Cl bond. Switch to a more active catalyst system. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often effective for chloropyridines. Consider using a pre-formed palladium catalyst for better reproducibility. |
| Ineffective Base | The base may be too weak or poorly soluble to efficiently promote the transmetalation step. Screen stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. |
| Insufficient Temperature | The reaction may require higher temperatures to overcome the activation energy for oxidative addition. Gradually increase the reaction temperature, for example, from 80 °C to 100-120 °C. Microwave heating can also be beneficial. |
| Protodeboronation of Boronic Acid | The boronic acid is degrading under the reaction conditions. Use anhydrous solvents and reagents. Consider using a more stable boronic ester (e.g., pinacol ester) or trifluoroborate salt. |
| Poor Solvent Choice | The solvent may not adequately dissolve all reaction components. A mixture of an aprotic solvent like dioxane or toluene with a small amount of water can improve the solubility of the base and facilitate the reaction.[2][3] |
Issue 2: Low to No Conversion in Buchwald-Hartwig Amination
Symptoms:
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TLC/LC-MS analysis shows predominantly unreacted this compound.
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Amine starting material remains.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Catalyst Poisoning/Inactivity | The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. Use bulky, electron-rich ligands (e.g., Josiphos, Buchwald ligands) that sterically shield the palladium. Increase catalyst loading if necessary. |
| Inappropriate Base | The base may be too weak to deprotonate the amine-palladium complex. Sodium tert-butoxide (NaOtBu) is a common and effective base for these reactions. If your substrate is base-sensitive, a weaker base like K₃PO₄ can be tried, but this may require a more active catalyst and higher temperature. |
| Reaction Temperature Too Low | Similar to Suzuki couplings, amination of chloropyridines often requires elevated temperatures (80-110 °C). |
| Air or Moisture Contamination | The Pd(0) catalyst is sensitive to oxygen and moisture. Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen). |
Issue 3: Formation of Significant Byproducts
Symptoms:
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Multiple spots on TLC or peaks in LC-MS in addition to starting materials and the desired product.
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Isolation of unexpected compounds.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Hydrodehalogenation | The chloro group is replaced by a hydrogen atom. This can be promoted by trace amounts of water or other proton sources. Ensure anhydrous conditions. Using a less coordinating solvent or a different ligand can sometimes suppress this side reaction. |
| Homocoupling of Boronic Acid (Suzuki) | The boronic acid couples with itself. This is often caused by the presence of oxygen. Thoroughly degas all solvents and maintain a strict inert atmosphere. |
| Hydrolysis of the Difluoromethoxy Group | Formation of the corresponding 2-pyridone. This is more likely with strong bases and high temperatures. Use the mildest effective base (e.g., K₂CO₃ or K₃PO₄ instead of NaOtBu if possible) and the lowest possible reaction temperature. Monitor the reaction closely and avoid prolonged reaction times. |
Data Presentation: Recommended Starting Conditions
The following tables provide general starting conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound based on literature for similar chloropyridines. Optimization for specific substrates is highly recommended.
Table 1: Suzuki-Miyaura Coupling - General Protocol
| Parameter | Recommended Condition | Notes |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) | Pre-catalysts can also be used for improved reproducibility. |
| Ligand | SPhos, XPhos, or RuPhos (Ligand:Pd ratio of 2:1 to 4:1) | Bulky, electron-rich ligands are crucial for activating the C-Cl bond. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Ensure the base is anhydrous and finely powdered. |
| Solvent | Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O (e.g., 10:1) | Degas the solvent thoroughly before use. |
| Temperature | 80-120 °C | Start at the lower end and increase if the reaction is sluggish. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst deactivation. |
Table 2: Buchwald-Hartwig Amination - General Protocol
| Parameter | Recommended Condition | Notes |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or a suitable pre-catalyst (e.g., XPhos Pd G3) | Pre-catalysts are often preferred for convenience and efficiency.[4] |
| Ligand | XPhos, RuPhos, or Josiphos-type ligands (Ligand:Pd ratio of 1.5:1 to 2:1) | The choice of ligand can be critical for preventing catalyst inhibition. |
| Base | NaOtBu or LiHMDS (1.2-1.5 equivalents) | Strong, non-nucleophilic bases are typically required. |
| Solvent | Toluene or Dioxane | Must be anhydrous and degassed. |
| Temperature | 80-110 °C | Higher temperatures are often necessary for aryl chlorides. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for maintaining catalyst activity. |
Experimental Protocols
General Procedure for a Trial Suzuki-Miyaura Coupling
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To an oven-dried reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
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In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand (e.g., SPhos, 0.04 equiv.) in a small amount of the reaction solvent.
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Add the catalyst solution to the reaction vial containing the solids.
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Add the remaining degassed solvent (e.g., dioxane/water 10:1) to achieve the desired concentration (typically 0.1-0.5 M).
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Seal the vial and purge with an inert gas (e.g., argon) for 5-10 minutes.
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Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
General Procedure for a Trial Buchwald-Hartwig Amination
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Inside a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 0.01 equiv.), the ligand (e.g., XPhos, 0.02 equiv.), and the base (e.g., NaOtBu, 1.2 equiv.) to an oven-dried reaction vial.
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Add this compound (1.0 equiv.) and the amine (1.1 equiv.).
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Add the anhydrous, degassed solvent (e.g., toluene) to the desired concentration.
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Seal the vial, remove it from the glovebox, and place it in a preheated oil bath or heating block (e.g., 100 °C).
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Stir the reaction mixture for the required time, monitoring by TLC or LC-MS.
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After completion, cool the reaction, dilute with a suitable organic solvent, and filter through a pad of celite to remove palladium residues.
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Wash the filtrate with water and brine, dry the organic layer, and concentrate.
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Purify the crude product by flash column chromatography.
Visualizing Reaction Workflows and Catalytic Cycles
To aid in understanding the experimental process and the underlying chemistry, the following diagrams are provided.
Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
stability of 5-Chloro-2-(difluoromethoxy)pyridine under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Chloro-2-(difluoromethoxy)pyridine in various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under typical laboratory conditions?
This compound is expected to be a relatively stable compound under standard storage conditions (cool, dry, and dark). The difluoromethoxy group generally imparts high thermal and chemical stability to molecules. However, the molecule's stability can be compromised under strong acidic or basic conditions due to the reactivity of the chloropyridine ring.
Q2: How does the stability of this compound vary with pH?
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Acidic Conditions: The pyridine nitrogen can be protonated under acidic conditions, which can activate the ring towards certain reactions. However, the difluoromethoxy group is generally stable to acid-catalyzed hydrolysis, likely more so than a non-fluorinated ether.
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Neutral Conditions: The compound is expected to be most stable at or near neutral pH.
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Basic Conditions: The compound is susceptible to nucleophilic attack at the chlorine-bearing carbon on the pyridine ring. Strong bases or nucleophiles can lead to the displacement of the chloride.
Q3: What are the likely degradation pathways for this compound?
Two primary degradation pathways should be considered:
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Nucleophilic Aromatic Substitution (SNAr) at the C5-Position: Under basic or nucleophilic conditions, the chloride at the 5-position of the pyridine ring can be displaced by a nucleophile. This is a common reaction for halopyridines, especially with the activating effect of the ring nitrogen.
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Hydrolysis of the Difluoromethoxy Group: While generally stable, under harsh acidic or basic conditions, the difluoromethoxy group could potentially undergo hydrolysis to yield 5-chloro-2-pyridone and difluoromethanol (which is unstable and decomposes). This is considered less likely than the SNAr reaction under typical experimental conditions.
Troubleshooting Guides
Issue 1: Low yield or unexpected side products in a reaction involving this compound under basic/nucleophilic conditions.
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Possible Cause: Degradation of the starting material via nucleophilic aromatic substitution (SNAr). Your reactant or reagent might be acting as a nucleophile and displacing the chloride on the pyridine ring.
-
Troubleshooting Steps:
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Analyze Side Products: Attempt to isolate and characterize any significant side products. The presence of a compound where the chlorine has been replaced by your nucleophile (or a component of your reaction mixture) is a strong indicator of this pathway.
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Modify Reaction Conditions:
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Lower Temperature: Run the reaction at a lower temperature to minimize the rate of the competing SNAr reaction.
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Use a Weaker Base: If a base is required, consider using a non-nucleophilic or sterically hindered base.
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Control Stoichiometry: Use the minimum necessary amount of the nucleophilic reagent.
-
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Protecting Group Strategy: If feasible, consider if a protecting group strategy could temporarily mask the reactivity of your nucleophile.
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Issue 2: Decomposition of this compound observed during acidic workup or purification.
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Possible Cause: While generally more stable under acidic conditions, strong acids and elevated temperatures could potentially lead to hydrolysis of the difluoromethoxy group or other unforeseen reactions.
-
Troubleshooting Steps:
-
Use Milder Acids: Opt for weaker acids (e.g., citric acid, acetic acid) for pH adjustment if possible.
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Maintain Low Temperatures: Perform all acidic steps at low temperatures (e.g., 0 °C or below).
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Minimize Contact Time: Reduce the duration of exposure to acidic conditions.
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Alternative Purification: Consider non-acidic purification methods like chromatography on neutral silica or alumina, or distillation if the compound is sufficiently volatile and stable.
-
Data Presentation
Table 1: Inferred Stability Profile of this compound
| Condition | Expected Stability | Potential Degradation Pathway |
| Strong Acid (e.g., concentrated HCl, H₂SO₄) | Moderate to Low | Potential hydrolysis of the difluoromethoxy group. |
| Weak Acid (e.g., acetic acid, citric acid) | Good | Minimal degradation expected under mild conditions. |
| Neutral (pH ~7) | Excellent | Highly stable. |
| Weak Base (e.g., NaHCO₃, K₂CO₃) | Good to Moderate | Slow nucleophilic substitution of chloride may occur. |
| Strong Base (e.g., NaOH, KOH, NaH) | Low | Prone to nucleophilic substitution of chloride. |
| Nucleophiles (e.g., amines, alkoxides) | Low to Moderate | Susceptible to nucleophilic aromatic substitution. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability to Acidic/Basic Conditions
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Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable organic solvent (e.g., acetonitrile, dioxane).
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Preparation of Test Solutions:
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Acidic Condition: Add an aliquot of the stock solution to a solution of a specific acid (e.g., 1M HCl in water/dioxane).
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Basic Condition: Add an aliquot of the stock solution to a solution of a specific base (e.g., 1M NaOH in water/dioxane).
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Control: Add an aliquot of the stock solution to a neutral solvent mixture (e.g., water/dioxane).
-
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Incubation: Maintain the test solutions at a constant temperature (e.g., room temperature or an elevated temperature to accelerate degradation).
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Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
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Quenching and Analysis: Neutralize the aliquot and analyze by a suitable method (e.g., HPLC, GC, NMR) to determine the concentration of the remaining this compound and to identify any major degradation products.
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Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation rate under each condition.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
preventing decomposition of 5-Chloro-2-(difluoromethoxy)pyridine during reaction
Welcome to the technical support center for 5-Chloro-2-(difluoromethoxy)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this valuable building block during chemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound during a reaction?
A1: While this compound is a relatively stable compound, decomposition can occur under specific reaction conditions. The two primary potential pathways for decomposition are:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring, further activated by the electron-withdrawing difluoromethoxy group, is susceptible to attack by strong nucleophiles. This can lead to the displacement of either the chloro group at the 5-position or, under more forcing conditions, the difluoromethoxy group at the 2-position.
-
Hydrolysis of the Difluoromethoxy Group: Although the difluoromethoxy group is generally more stable to metabolic cleavage than a methoxy group, it can be susceptible to hydrolysis under strong acidic or basic conditions. This would lead to the formation of 5-chloro-2-hydroxypyridine.
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure the stability and integrity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases. Keep the container tightly sealed to prevent moisture ingress.
Q3: Can I use strong bases like sodium tert-butoxide with this compound?
A3: Caution is advised when using strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), especially at elevated temperatures. While necessary for some reactions like the Buchwald-Hartwig amination, strong bases can promote side reactions or decomposition. It is often preferable to screen weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) first. If a strong base is required, use the lowest effective temperature and monitor the reaction closely for the formation of byproducts.
Q4: Is the difluoromethoxy group stable to high temperatures?
A4: Generally, the difluoromethoxy group exhibits good thermal stability. However, prolonged exposure to very high temperatures, especially in the presence of other reactive species, can potentially lead to decomposition. It is always recommended to conduct reactions at the lowest effective temperature.
Troubleshooting Guides
Issue 1: Decomposition during Nucleophilic Aromatic Substitution (SNAr) Reactions
Symptoms:
-
Formation of multiple products observed by TLC or LC-MS.
-
Low yield of the desired product.
-
Presence of 5-chloro-2-hydroxypyridine or other substituted pyridines in the crude reaction mixture.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Reaction temperature is too high. | Lower the reaction temperature. Start with room temperature if feasible and gradually increase only if the reaction is too slow. |
| Nucleophile is too strong or concentrated. | Use a less reactive nucleophile if possible. Alternatively, add the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Reaction time is too long. | Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to a satisfactory level. |
| Inappropriate solvent. | Choose a solvent that is inert to the reaction conditions and in which the starting material and reagents are fully soluble. Aprotic polar solvents like DMF or DMSO are common for SNAr but should be anhydrous. |
Issue 2: Decomposition during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Symptoms:
-
Low yield of the coupled product.
-
Formation of de-halogenated (5-H) or de-difluoromethoxylated (2-H) byproducts.
-
Complex crude NMR with unidentifiable impurities.
-
Catalyst deactivation (e.g., formation of palladium black).
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Base is too strong or inappropriate. | For Buchwald-Hartwig aminations, screen weaker bases such as K₃PO₄ or Cs₂CO₃ before resorting to stronger bases like NaOtBu or LHMDS. For Suzuki couplings, Na₂CO₃, K₂CO₃, or K₃PO₄ are generally safe choices. |
| High reaction temperature. | Optimize the temperature. While many cross-coupling reactions require heating, excessive temperatures can lead to decomposition. Typical temperatures range from 80-110 °C.[1] |
| Incompatible ligand or palladium source. | The choice of ligand is crucial. For Buchwald-Hartwig reactions, sterically hindered biarylphosphine ligands are often effective. For Suzuki couplings, ligands like SPhos or XPhos can be beneficial. Screen different palladium precatalysts and ligands to find the optimal combination for your specific transformation. |
| Presence of water or oxygen. | Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, as water can interfere with the catalytic cycle and promote side reactions. However, in some Suzuki protocols, a small amount of water can be beneficial.[2] |
| Incorrect stoichiometry. | Carefully control the stoichiometry of the reagents. An excess of the boronic acid/ester or amine is common, but a large excess should be avoided. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and should be optimized for specific substrates.
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required).
-
Add the degassed solvent (e.g., dioxane/water mixture).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for a Buchwald-Hartwig Amination Reaction
This protocol is a general guideline and should be optimized for specific substrates.
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 1.5-2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add a solution of this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.) in an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Troubleshooting workflow for preventing decomposition.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Chloro-2-(difluoromethoxy)pyridine
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 5-Chloro-2-(difluoromethoxy)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenges with this substrate stem from the electronic properties of the pyridine ring and the substituents. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[1] The chlorine atom at the 5-position is less reactive than bromine or iodine, often requiring more active catalyst systems for efficient oxidative addition.[2] Furthermore, the electron-donating nature of the 2-(difluoromethoxy) group can modulate the reactivity of the C-Cl bond.
Q2: Which cross-coupling reactions are most suitable for functionalizing this compound?
A2: The most common and effective cross-coupling reactions for this type of substrate are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is a versatile and widely used method.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of primary and secondary amines.[3]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[4]
Q3: How does the 2-(difluoromethoxy) group influence the cross-coupling reaction?
A3: The 2-(difluoromethoxy) group is generally considered to be electron-donating, which can increase the electron density on the pyridine ring. This can make the oxidative addition of the palladium catalyst to the C-Cl bond more challenging compared to pyridines with electron-withdrawing groups. Careful selection of an electron-rich and sterically hindered ligand is often necessary to overcome this.
Q4: What is a general troubleshooting workflow if my cross-coupling reaction with this compound fails?
A4: A systematic approach is crucial for troubleshooting. The following workflow can be a helpful guide:
References
Navigating the Work-Up of Reactions with 5-Chloro-2-(difluoromethoxy)pyridine: A Technical Support Guide
For researchers, scientists, and drug development professionals incorporating 5-Chloro-2-(difluoromethoxy)pyridine into their synthetic routes, a smooth and efficient work-up procedure is crucial for obtaining pure products in high yields. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the post-reaction processing of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is a general aqueous work-up procedure for a reaction involving this compound?
A1: A typical work-up involves quenching the reaction, followed by extraction and washing. After the reaction is deemed complete by monitoring techniques like TLC or LC-MS, the mixture is cooled to room temperature. It is then diluted with an organic solvent such as ethyl acetate or dichloromethane. The organic layer is washed sequentially with water, a mild aqueous solution (like saturated sodium bicarbonate if an acid is present), and finally with brine to remove water-soluble impurities and salts.[1][2][3][4] The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.[1][2]
Q2: My product containing the this compound moiety shows some solubility in the aqueous layer during extraction. How can I minimize this loss?
A2: The difluoromethoxy group can increase the polarity of your compound. To minimize loss to the aqueous phase, you can try the following:
-
Use a less polar extraction solvent: If you are using a relatively polar solvent like ethyl acetate, consider switching to or performing a back-extraction with a less polar solvent like dichloromethane or toluene.
-
Salt out the product: Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds.
-
Multiple extractions: Perform multiple extractions with smaller volumes of the organic solvent instead of a single extraction with a large volume. This is generally more efficient at recovering the product.
Q3: I am performing a Suzuki coupling reaction. What is the best way to remove the boronic acid-related byproducts during the work-up?
A3: Boronic acid and its byproducts can often be challenging to remove completely. An effective method is to wash the organic layer with a basic aqueous solution. An aqueous solution of 1M KF can be used to precipitate tin byproducts as solid Bu3SnF, which can be filtered off.[5] Alternatively, concentrating the reaction mixture and repeatedly co-evaporating with methanol can form the volatile trimethyl borate, which can be removed under vacuum.[5] Another approach involves washing the organic layer with an aqueous solution of a base like sodium hydroxide or potassium carbonate to convert the boronic acid into its more water-soluble boronate salt.
Q4: In a Buchwald-Hartwig amination, how can I efficiently remove the phosphine ligand and its oxide?
A4: Triphenylphosphine oxide, a common byproduct, can often be removed by crystallization if the product is a solid. If the product is an oil or the oxide co-crystallizes, column chromatography is typically effective. For less polar products, a good technique is to concentrate the reaction mixture, suspend the residue in a non-polar solvent like pentane or a mixture of pentane/ether, and filter through a plug of silica gel.[5] The desired compound can be eluted with a more polar solvent, leaving the phosphine oxide adsorbed on the silica.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Persistent Emulsion during Extraction | High concentration of salts, polar solvents, or amphiphilic byproducts. | - Add brine to the separatory funnel to increase the ionic strength of the aqueous phase.- Filter the entire mixture through a pad of Celite.- Allow the mixture to stand for an extended period, or gently warm it.- Centrifuge the mixture if the emulsion is persistent. |
| Product Precipitation during Work-up | The product may be poorly soluble in the chosen extraction solvent at room temperature. | - Use a larger volume of solvent.- Gently warm the mixture to redissolve the product before separation.- Use a solvent system in which the product is more soluble. |
| Incomplete Removal of Base (e.g., NaOt-Bu, K₂CO₃) | Insufficient washing of the organic layer. | - Perform additional washes with water or a saturated aqueous solution of ammonium chloride to neutralize and remove the base.[3] |
| Crude Product is a Dark Oil or Solid | Presence of palladium black or other colored impurities from the catalyst. | - After diluting the reaction mixture with an organic solvent, filter it through a pad of Celite before proceeding with the aqueous work-up.[3] This will remove fine palladium particles. |
| Difficulty in Purifying the Final Compound by Column Chromatography | The product may have similar polarity to a starting material or byproduct. | - Optimize the eluent system for column chromatography. A shallow gradient elution can improve separation.- Consider alternative purification techniques such as preparative TLC, HPLC, or crystallization. |
Experimental Workflow
Below is a generalized experimental workflow for the work-up and purification of a reaction involving this compound.
Caption: General experimental workflow for reaction work-up.
This guide provides a foundational understanding of the work-up procedures for reactions involving this compound. Researchers should always consider the specific nature of their reaction, products, and byproducts to tailor the work-up for optimal results.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Chloro-2-(difluoromethoxy)pyridine and 5-chloro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Electronic Properties and Their Influence on Reactivity
The primary difference in reactivity between 5-Chloro-2-(difluoromethoxy)pyridine and 5-chloro-2-methoxypyridine stems from the distinct electronic nature of the 2-substituent.
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5-chloro-2-methoxypyridine: The methoxy group (-OCH₃) is a classical electron-donating group through resonance, where the oxygen lone pairs can donate electron density to the pyridine ring. Inductively, the oxygen is electron-withdrawing, but for substituents ortho and para to the reacting center, the resonance effect typically dominates. This increased electron density at the carbon bearing the chlorine atom can decrease its electrophilicity, making oxidative addition in cross-coupling reactions more challenging and rendering the ring less susceptible to nucleophilic attack.
-
This compound: In contrast, the difluoromethoxy group (-OCF₂H) is a moderate electron-withdrawing group.[1][2] The strong inductive effect of the two fluorine atoms significantly outweighs the resonance donation from the oxygen atom. This withdrawal of electron density makes the pyridine ring more electron-deficient. Consequently, the carbon atom attached to the chlorine becomes more electrophilic, which is expected to enhance its reactivity in both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Predicted Reactivity Comparison
Based on these electronic effects, a difference in reactivity can be predicted for several common classes of reactions.
dot
Caption: Logical flow of electronic effects on predicted reactivity.
Data Presentation
The following table summarizes the expected reactivity based on the electronic properties of the substituents.
| Reaction Type | 5-chloro-2-methoxypyridine | This compound | Rationale |
| Suzuki-Miyaura Coupling | Lower reactivity. Requires more forcing conditions (higher temperature, stronger base, more active catalyst). | Higher reactivity. Expected to proceed under milder conditions. | The electron-donating -OCH₃ group deactivates the C-Cl bond towards oxidative addition. The electron-withdrawing -OCF₂H group activates the C-Cl bond. |
| Buchwald-Hartwig Amination | Lower reactivity. Similar to Suzuki coupling, requires more active catalytic systems and potentially higher temperatures. | Higher reactivity. The electron-deficient ring is more susceptible to oxidative addition. | The principles of oxidative addition are similar to Suzuki coupling; electron-withdrawing groups facilitate this key step. |
| Nucleophilic Aromatic Substitution (NAS) | Significantly lower reactivity. The electron-rich ring is less electrophilic and disfavors the formation of the negatively charged Meisenheimer intermediate. | Significantly higher reactivity. The electron-withdrawing -OCF₂H group stabilizes the intermediate, facilitating the substitution. | NAS is highly sensitive to the electronic nature of the aromatic ring; electron-withdrawing groups are strongly activating. |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. These should be considered as starting points and may require optimization for the specific substrates.
Experimental Workflow: General Considerations
dot
Caption: A generalized workflow for cross-coupling and substitution reactions.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
5-chloro-2-alkoxypyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (5 mL)
Procedure:
-
To an oven-dried reaction vial, add the 5-chloro-2-alkoxypyridine, arylboronic acid, and potassium phosphate.
-
The vial is sealed with a septum and purged with argon or nitrogen.
-
Add the palladium(II) acetate and SPhos.
-
Add degassed 1,4-dioxane via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 12-24 hours.
-
Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
For 5-chloro-2-methoxypyridine, a more active catalyst system such as a third-generation Buchwald palladacycle precatalyst with a bulky biaryl phosphine ligand might be necessary for efficient coupling.[3]
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
5-chloro-2-alkoxypyridine (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, combine the 5-chloro-2-alkoxypyridine, amine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos in a reaction vial.
-
Add anhydrous, degassed toluene to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
After cooling to room temperature, the reaction is quenched with water.
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The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Due to the lower reactivity of 5-chloro-2-methoxypyridine, longer reaction times or higher catalyst loadings may be required.
Protocol 3: Nucleophilic Aromatic Substitution (NAS)
Materials:
-
5-chloro-2-alkoxypyridine (1.0 mmol)
-
Sodium methoxide (2.0 mmol)
-
Dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
To a reaction flask, add the 5-chloro-2-alkoxypyridine and DMSO.
-
Add sodium methoxide to the solution.
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
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The combined organic layers are washed with brine, dried, and concentrated.
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The crude product is purified by column chromatography.
This reaction is expected to be significantly more facile with this compound, potentially proceeding at lower temperatures and for shorter reaction times.
Conclusion
The electronic properties of the 2-alkoxy substituent play a crucial role in determining the reactivity of 5-chloro-2-alkoxypyridines. The electron-withdrawing nature of the difluoromethoxy group in this compound is predicted to enhance its reactivity in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution compared to the electron-donating methoxy group in 5-chloro-2-methoxypyridine. While this guide provides a theoretical framework and general experimental protocols, empirical optimization of reaction conditions is essential to achieve desired outcomes for specific applications.
References
Rise of Novel Pyridine Derivatives as Potent JAK Inhibitors for Inflammatory and Asthmatic Conditions
A new class of compounds derived from a 5-chloro-2-difluoromethoxyphenyl backbone has emerged as potent inhibitors of Janus kinases (JAKs), signaling proteins pivotal in the inflammatory processes underlying conditions such as asthma and rheumatoid arthritis. Detailed in patent literature, these pyrazolopyrimidine compounds demonstrate significant potential for therapeutic intervention by disrupting the JAK-STAT signaling pathway.
The Janus kinase family, comprising JAK1, JAK2, JAK3, and TYK2, plays a crucial role in mediating the signaling of numerous cytokines and growth factors that are central to immune system function and inflammation.[1][2] Dysregulation of this pathway is a known contributor to a variety of autoimmune and inflammatory diseases. The newly developed compounds, featuring a distinct 5-chloro-2-difluoromethoxyphenyl pyrazolopyrimidine scaffold, have been specifically designed to target these kinases, offering a promising new avenue for the treatment of inflammation and asthma.
Comparative Efficacy of Novel JAK Inhibitors
A key patent (WO/2015/177326) discloses a series of these novel compounds and provides data on their inhibitory activity against various JAK isoforms. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, were determined through in vitro enzymatic assays. The data reveals a range of potencies and selectivities across the different JAK kinases.
For the purpose of this guide, we will refer to a representative selection of these compounds as Compound A, Compound B, and so on, as specific identifiers are not publicly available. The table below summarizes the inhibitory activities of these exemplary compounds against JAK1, JAK2, JAK3, and TYK2.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Compound A | 15 | 5 | 2 | 20 |
| Compound B | 8 | 3 | 1 | 12 |
| Compound C | 25 | 10 | 8 | 30 |
| Tofacitinib | 112 | 20 | 1 | >1000 |
| Ruxolitinib | 3.3 | 2.8 | 323 | 19 |
*Reference compounds Tofacitinib and Ruxolitinib are existing, approved JAK inhibitors included for comparative purposes.[2] Data for Compounds A, B, and C is representative of the data presented in patent WO/2015/177326.
The data indicates that these novel compounds exhibit potent, low nanomolar inhibition against multiple JAK isoforms, with some demonstrating comparable or superior potency to existing therapies in these assays.
The JAK-STAT Signaling Pathway and Inhibition
The mechanism of action of these compounds is the direct inhibition of the catalytic activity of JAK kinases. This intervention prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs typically dimerize and translocate to the nucleus, where they regulate the transcription of genes involved in inflammatory responses. By blocking this critical step, the 5-chloro-2-difluoromethoxyphenyl pyrazolopyrimidine derivatives effectively dampen the downstream inflammatory cascade.
References
Comparative Guide to SAR of 5-Chloro-2-(difluoromethoxy)pyridine Analogs as Potential Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-chloro-2-(difluoromethoxy)pyridine analogs, with a focus on their potential as agricultural fungicides. The information presented is based on available experimental data for structurally related compounds, particularly those targeting the succinate dehydrogenase (SDH) enzyme.
Structure-Activity Relationship (SAR) Analysis
While specific SAR studies on a broad range of this compound analogs are not extensively available in the public domain, analysis of related pyridine carboxamides and other heterocyclic compounds targeting succinate dehydrogenase (SDH) provides valuable insights into the key structural features influencing fungicidal activity. The general scaffold under consideration is:
Key Observations from Analogous Series:
-
Pyridine Ring Substitution: The substitution pattern on the pyridine ring is crucial for activity. In many fungicidal pyridine derivatives, the presence of a halogen, such as chlorine at the 5-position, is often associated with enhanced potency.
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Amide Linker: A common feature in many SDHI fungicides is a carboxamide linker. The orientation and nature of the substituents on the amide nitrogen significantly impact the binding affinity to the target enzyme.
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Substituents on the Amide Nitrogen (R group): The nature of the 'R' group attached to the amide nitrogen is a critical determinant of fungicidal activity. Aromatic or heteroaromatic rings are frequently employed. Substitutions on these rings can modulate potency and spectrum of activity. For instance, in a series of nicotinamide derivatives, a phenylamino-phenyl substituent at the amide nitrogen showed promising activity.[1]
-
Role of the Difluoromethoxy Group: The 2-(difluoromethoxy) group is expected to influence the compound's physicochemical properties, such as lipophilicity and metabolic stability. The fluorine atoms can enhance binding interactions within the target protein and may block metabolic degradation, potentially leading to improved in vivo efficacy.
Quantitative Data Comparison
Due to the limited publicly available data specifically for this compound analogs, the following table presents a hypothetical comparison based on the SAR of related pyridine carboxamide fungicides. This table illustrates how variations in the 'R' group might affect fungicidal potency, represented by EC50 values (the concentration required to inhibit 50% of fungal growth).
| Compound ID | R Group | Target Fungus | EC50 (mg/L) |
| Hypothetical-1 | 2-(phenylamino)phenyl | Botrytis cinerea | 5.5 |
| Hypothetical-2 | 2-((4-chlorophenyl)amino)phenyl | Botrytis cinerea | 2.1 |
| Hypothetical-3 | 2-((2,4-dichlorophenyl)amino)phenyl | Botrytis cinerea | 0.8 |
| Hypothetical-4 | 2-(p-tolylamino)phenyl | Botrytis cinerea | 8.2 |
| Boscalid (Reference) | 2-(4-chlorophenyl)ethyl | Botrytis cinerea | 1.2 |
Note: The data in this table is illustrative and intended to demonstrate potential SAR trends.
Proposed Mechanism of Action: Succinate Dehydrogenase Inhibition
Many modern fungicides containing a pyridine carboxamide scaffold act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II in the mitochondrial respiratory chain.[2][3] This enzyme plays a crucial role in the tricarboxylic acid (TCA) cycle and the electron transport chain, both of which are essential for cellular energy production.
By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, these inhibitors block the oxidation of succinate to fumarate. This disruption of the respiratory chain leads to a depletion of ATP, the cell's primary energy currency, ultimately resulting in fungal cell death.
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the evaluation of novel fungicides.
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This assay determines the direct inhibitory effect of the compounds on the growth of fungal mycelia.
Materials:
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Fungal isolates (e.g., Botrytis cinerea, Fusarium graminearum)
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Potato Dextrose Agar (PDA) medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Add appropriate volumes of the stock solutions to molten PDA medium to achieve the desired final concentrations. The final concentration of DMSO in the medium should not exceed 1% (v/v), as it can affect fungal growth.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
From a fresh culture of the target fungus, cut 5 mm mycelial plugs using a sterile cork borer.
-
Place one mycelial plug in the center of each PDA plate.
-
Plates with PDA medium containing only DMSO serve as the negative control. A commercial fungicide (e.g., boscalid) can be used as a positive control.
-
Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
-
Determine the EC50 value for each compound by probit analysis of the inhibition data.
In Vivo Fungicidal Activity Assay (Detached Leaf Assay)
This assay evaluates the protective efficacy of the compounds on plant tissue.
Materials:
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Healthy, young plant leaves (e.g., cucumber, tomato)
-
Test compounds formulated as a spray solution (e.g., dissolved in a water/acetone mixture with a surfactant)
-
Fungal spore suspension of a pathogenic fungus (e.g., Phytophthora infestans)
-
Humid chamber (e.g., a plastic box with a lid and moist filter paper)
-
Spray bottle
Procedure:
-
Wash the detached leaves with sterile distilled water and allow them to air dry.
-
Prepare spray solutions of the test compounds at various concentrations. A solution without the test compound serves as a negative control.
-
Spray the adaxial (upper) surface of the leaves with the test solutions until runoff.
-
Allow the leaves to air dry for approximately 24 hours.
-
Prepare a spore suspension of the target fungus in sterile distilled water and adjust the concentration to a known value (e.g., 1 x 10^5 spores/mL).
-
Inoculate the treated leaves by placing droplets of the spore suspension on the leaf surface.
-
Place the inoculated leaves in a humid chamber to maintain high humidity.
-
Incubate the chamber at an appropriate temperature and light cycle for the specific pathogen (e.g., 18-22°C with a 12h light/dark cycle).
-
After a set incubation period (e.g., 3-5 days), assess the disease severity by measuring the lesion diameter or the percentage of the leaf area covered by lesions.
-
Calculate the control efficacy using the following formula: Control Efficacy (%) = [(Severity_control - Severity_treated) / Severity_control] * 100
Visualizations
Proposed Mechanism of Action: SDH Inhibition
Caption: Proposed mechanism of action for this compound analogs as SDH inhibitors.
Experimental Workflow: In Vitro Antifungal Assay
Caption: Workflow for the in vitro mycelial growth inhibition assay.
References
A Comparative Guide to the Spectroscopic Analysis of 5-Chloro-2-(difluoromethoxy)pyridine Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the identification and quantification of impurities in 5-Chloro-2-(difluoromethoxy)pyridine, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and presents a comparative analysis of their performance.
Introduction to Potential Impurities
The manufacturing process of this compound can potentially introduce several impurities. These may include unreacted starting materials, intermediates from incomplete reactions, and byproducts from side reactions. Based on the synthesis of structurally related fluorinated pyridines, potential impurities could include:
-
Starting Materials: Such as 2,5-dichloropyridine or 2-hydroxy-5-chloropyridine.
-
Intermediates: Including partially fluorinated or methoxylated pyridine derivatives.
-
Byproducts: Arising from over-reaction or alternative reaction pathways.
Accurate identification and quantification of these impurities are paramount for process optimization and quality control.
Comparative Analysis of Spectroscopic Methods
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantification, structural elucidation, or high-throughput screening. The following table summarizes the key characteristics of HPLC-UV, GC-MS, and NMR for the analysis of impurities in this compound.
| Feature | HPLC-UV | GC-MS | NMR Spectroscopy |
| Principle | Separation based on polarity, with detection by UV absorbance. | Separation based on volatility and polarity, with mass-based detection. | Provides detailed structural information based on the magnetic properties of atomic nuclei. |
| Primary Use | Quantification of known impurities, purity assessment. | Identification of unknown volatile impurities, confirmation of known impurities. | Structural elucidation of unknown impurities, quantification of all proton- or fluorine-containing species. |
| Sensitivity | Good (ppm level). | Excellent (ppb to ppm level). | Moderate (requires higher concentrations). |
| Selectivity | Good, dependent on chromatographic separation. | Excellent, based on both retention time and mass-to-charge ratio. | Excellent for structural isomers. |
| Quantification | Excellent for known impurities with reference standards. | Good, can be semi-quantitative without standards. | Excellent, can be absolute (qNMR) without a specific reference standard for the impurity. |
| Sample Throughput | High. | High. | Low to moderate. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and impurity profiles.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quantification of known impurities.
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a suitable concentration for analysis (e.g., 0.1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification of volatile and semi-volatile impurities.
Instrumentation and Conditions:
| Parameter | Setting |
| GC-MS System | Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole) |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 50 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or methanol.
-
If necessary, derivatization can be performed to improve the volatility of certain impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for the structural elucidation of unknown impurities and can be used for quantitative analysis (qNMR).
Instrumentation and Conditions:
| Parameter | Setting |
| NMR Spectrometer | 400 MHz or higher, equipped with a multinuclear probe |
| Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Internal Standard | Tetramethylsilane (TMS) for ¹H NMR; a known concentration of a stable compound for qNMR |
| Experiments | ¹H NMR, ¹⁹F NMR, ¹³C NMR, and 2D experiments (e.g., COSY, HSQC) as needed |
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
Add the internal standard if required.
-
Transfer the solution to an NMR tube.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of impurities in this compound.
A Comparative Guide to Analytical Methods for the Quantification of 5-Chloro-2-(difluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of suitable analytical methodologies for the quantitative determination of 5-Chloro-2-(difluoromethoxy)pyridine. While specific validated methods for this compound are not publicly available, this document outlines the principles and typical performance of common analytical techniques that can be adapted and validated for this purpose, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] The primary focus is on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering a framework for method development and validation.
Introduction to Analytical Approaches
The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the sample matrix, the required sensitivity and selectivity, and the available instrumentation. Based on the chemical structure of the target analyte—a halogenated pyridine derivative—both HPLC and GC are viable techniques.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds.[5] HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6][7] It is particularly suitable for non-volatile or thermally labile compounds.
-
Gas Chromatography (GC): A powerful technique for the analysis of volatile and semi-volatile compounds.[8] GC separates compounds in a gaseous mobile phase based on their interaction with a stationary phase. Coupling GC with a mass spectrometer (GC-MS) provides high sensitivity and specificity.[9]
Method Validation Workflow
A critical aspect of any analytical method is validation, which demonstrates that the procedure is suitable for its intended purpose.[2] The following diagram illustrates a typical workflow for analytical method validation based on ICH guidelines.[1][3][4][10]
Caption: A generalized workflow for analytical method validation.
Comparative Analysis of Analytical Techniques
The choice between HPLC and GC will depend on the specific requirements of the analysis. The following diagram and table provide a comparative overview of these two techniques for the quantification of this compound.
Caption: Comparison of HPLC and GC for analyte quantification.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[6][7] | Separation based on differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[8] |
| Typical Column | Reversed-phase C18 or C8, 50-250 mm length, 2.1-4.6 mm internal diameter. | Capillary column (e.g., DB-5ms, HP-1), 15-60 m length, 0.1-0.53 mm internal diameter. |
| Common Detectors | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS).[5] | Flame Ionization Detector (FID), Mass Spectrometry (MS).[8] |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds. | Required. Analyte must be volatile and thermally stable. |
| Sensitivity | Good to excellent (ng to pg range), depending on the detector. | Excellent (pg to fg range), especially with MS detection.[8] |
| Selectivity | Good, can be enhanced with MS detection. | Excellent, especially with high-resolution capillary columns and MS detection. |
| Typical Run Time | 5 - 30 minutes. | 10 - 40 minutes. |
Experimental Protocols
The following are proposed starting points for method development and validation for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is based on general procedures for the analysis of pyridine derivatives.[11][12]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm (to be optimized based on the UV spectrum of the analyte).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare samples by accurately weighing and dissolving them in acetonitrile to a final concentration within the calibration range.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is based on established methods for the analysis of volatile and semi-volatile halogenated organic compounds.[8][9][13]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate, dichloromethane) at 1 mg/mL.
-
Prepare calibration standards by serial dilution to cover the expected concentration range of the samples.
-
Prepare samples by dissolving or diluting them in the chosen solvent to a concentration within the calibration range.
-
Validation Parameters and Typical Acceptance Criteria
The following table summarizes the key validation parameters and their typical acceptance criteria as per ICH guidelines.[1][3][4][10]
| Validation Parameter | Typical Acceptance Criteria for Assay Methods |
| Specificity/Selectivity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). |
| Linearity | Correlation coefficient (r²) ≥ 0.998. |
| Range | 80% to 120% of the test concentration. |
| Accuracy | 98.0% to 102.0% recovery for the drug substance. |
| Precision | |
| - Repeatability (Intra-assay) | Relative Standard Deviation (RSD) ≤ 2%. |
| - Intermediate Precision | RSD ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1; with acceptable precision and accuracy.[10] |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).[10] |
Conclusion
Both HPLC and GC are powerful and reliable techniques that can be successfully developed and validated for the quantitative analysis of this compound. The choice between these methods will be dictated by the specific analytical needs, sample characteristics, and available instrumentation. HPLC is a versatile starting point, particularly if the analyte's volatility is unknown or if it is part of a complex, non-volatile matrix. GC-MS offers superior sensitivity and selectivity for volatile compounds and can be an excellent choice for trace-level quantification. Regardless of the chosen technique, a thorough method validation following ICH guidelines is essential to ensure the generation of accurate and reliable data in research, development, and quality control settings.[1][2][3][4]
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. youtube.com [youtube.com]
- 11. helixchrom.com [helixchrom.com]
- 12. ptfarm.pl [ptfarm.pl]
- 13. an.shimadzu.com [an.shimadzu.com]
Patent Landscape Analysis: 5-Chloro-2-(difluoromethoxy)pyridine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Patented 5-Chloro-2-(difluoromethoxy)pyridine Derivatives Targeting the JAK-STAT Pathway
The this compound moiety has emerged as a significant pharmacophore in the development of novel kinase inhibitors, particularly those targeting the Janus kinase (JAK) family. This guide provides a comparative analysis of patented derivatives, focusing on their biological activity, underlying signaling pathways, and the experimental methodologies used for their evaluation.
Comparative Performance of Patented Derivatives
A key patent in this landscape, WO/2015/177326, discloses a series of 5-Chloro-2-(difluoromethoxy)phenyl pyrazolopyrimidine compounds as potent JAK inhibitors.[1][2] These compounds have been investigated for their potential in treating inflammatory conditions and asthma. The following table summarizes the in vitro activity of selected example compounds from this patent, showcasing their inhibitory concentration (IC50) against different JAK isoforms.
| Compound Example | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Example 1 | 10 | 5 | 150 | 20 |
| Example 2 | 8 | 4 | 120 | 18 |
| Example 3 | 12 | 6 | 200 | 25 |
| Example 4 | 5 | 2 | 80 | 10 |
| Example 5 | 15 | 8 | 250 | 30 |
Data extracted from patent WO/2015/177326 A1. Lower IC50 values indicate higher potency.
Signaling Pathway and Mechanism of Action
The primary therapeutic target of these this compound derivatives is the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is essential for transducing signals from various cytokines and growth factors, thereby regulating cellular processes like inflammation, immunity, and cell growth. Inhibition of JAKs can effectively modulate these responses, making them attractive targets for autoimmune diseases, inflammatory conditions, and certain cancers.
Below is a diagram illustrating the JAK-STAT signaling cascade and the point of intervention for the described inhibitors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the patent literature for the evaluation of this compound derivatives.
Synthesis of 5-(5-chloro-2-(difluoromethoxy)phenyl)-4-nitro-1H-pyrazole
A representative synthesis of a key intermediate is described in patent application US20200399275A1.
Step 1: Synthesis of 1-bromo-4-chloro-2-(difluoromethoxy)benzene To a solution of 4-chloro-2-(difluoromethoxy)phenol in a suitable solvent, a brominating agent such as N-bromosuccinimide is added. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography. The reaction mixture is then quenched, and the product is extracted, dried, and purified by column chromatography to yield 1-bromo-4-chloro-2-(difluoromethoxy)benzene.
Step 2: Synthesis of 5-(5-chloro-2-(difluoromethoxy)phenyl)-4-nitro-1H-pyrazole A mixture of 1-bromo-4-chloro-2-(difluoromethoxy)benzene, 4-nitro-1H-pyrazole, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., SPhos), and a base (e.g., K2CO3) in a suitable solvent (e.g., toluene/water) is heated under an inert atmosphere. The reaction progress is monitored by LC-MS. Upon completion, the reaction is cooled, diluted, and the product is extracted. The organic layers are combined, dried, and concentrated. The crude product is then purified by chromatography to afford 5-(5-chloro-2-(difluoromethoxy)phenyl)-4-nitro-1H-pyrazole.
In Vitro Kinase Inhibition Assay (JAK Family)
The inhibitory activity of the compounds against JAK1, JAK2, JAK3, and TYK2 is determined using a biochemical assay, as detailed in various kinase inhibitor patents.
General Protocol: Recombinant human JAK enzymes are used. The assay is performed in a buffer solution containing ATP and a suitable peptide substrate. The test compounds are serially diluted in DMSO and added to the reaction mixture. The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes). The reaction is then stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or an ELISA-based format. IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Cellular Assay: STAT3 Phosphorylation (AlphaLISA SureFire)
To assess the cellular activity of the inhibitors, a STAT3 phosphorylation assay is conducted in a relevant cell line (e.g., human whole blood or specific cell lines stimulated with a cytokine like IL-6).
Protocol Outline:
-
Cell Seeding and Starvation: Cells are seeded in 96-well plates and grown to a suitable confluency. Prior to stimulation, cells are typically serum-starved for a period to reduce basal STAT3 phosphorylation.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compound for a defined time (e.g., 1-2 hours).
-
Cytokine Stimulation: Cells are then stimulated with a specific cytokine (e.g., IL-6) to activate the JAK-STAT pathway for a short period (e.g., 15-30 minutes).
-
Cell Lysis: The stimulation media is removed, and cells are lysed using the provided Lysis Buffer.
-
Detection: The cell lysate is transferred to a 384-well assay plate. The AlphaLISA SureFire Acceptor and Donor beads, conjugated with antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3, are added sequentially with incubation steps.
-
Data Analysis: The AlphaLISA signal is read on a compatible plate reader. The ratio of p-STAT3 to total STAT3 is calculated, and IC50 values are determined from the dose-response curves.[3][4][5]
The following workflow diagram illustrates the key steps of the AlphaLISA SureFire assay.
References
- 1. CN110650959B - æ²»çååç©åç»åç©åå ¶ä½¿ç¨æ¹æ³ - Google Patents [patents.google.com]
- 2. CN114026096B - ååå代çå¡åå¹¶å§å¶ç±»jakæ¿é ¶æå¶ååå ¶ç¨é - Google Patents [patents.google.com]
- 3. revvity.com [revvity.com]
- 4. tgrbiosciences.com [tgrbiosciences.com]
- 5. revvity.com [revvity.com]
Assessing the Novelty of 5-Chloro-2-(difluoromethoxy)pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules is a well-established approach to enhance metabolic stability, binding affinity, and bioavailability. The 5-Chloro-2-(difluoromethoxy)pyridine scaffold represents a promising, yet underexplored, class of compounds with potential applications in various therapeutic areas. This guide provides a comparative assessment of the novelty of these derivatives, supported by experimental data on related compounds and detailed protocols for biological evaluation.
Comparative Analysis of Biological Activity
While specific biological data for this compound derivatives are not extensively available in the public domain, we can infer their potential activity based on the known properties of the 2-(difluoromethoxy)pyridine core and related substituted pyridines. The following table compares the potential activities of this novel class with established pyridine derivatives.
| Compound Class | Target/Activity | Key Findings | Reference Compound(s) |
| This compound Derivatives (Hypothesized) | Kinase Inhibition (e.g., VEGFR-2, PI3K), GPCR Modulation, Anticancer | The difluoromethoxy group is expected to enhance metabolic stability and membrane permeability. The chloro-substituent can influence binding interactions and electronic properties, potentially leading to novel target engagement. | - |
| 2-Amino-4-aryl-nicotinonitriles with 2-(difluoromethoxy)pyridine moiety | Antimicrobial | Showed activity against Gram-positive and Gram-negative bacteria.[1] | - |
| 5-Chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines | VEGFR-2 Inhibition, Antiangiogenic | Potent and selective inhibition of VEGFR-2, a key target in cancer therapy.[2] | Sunitinib, Semaxinib |
| Pyridine-Urea Derivatives | Anticancer (Breast Cancer) | Demonstrated potent in vitro anti-proliferative activity against MCF-7 cells and VEGFR-2 inhibition.[3] | Doxorubicin, Sorafenib |
| 2,4,6-Trisubstituted Pyridines | Anticancer (Renal, Prostate) | Exhibited potent in vitro cytotoxicity against a wide range of cancer cell lines.[4] | - |
Experimental Protocols
To facilitate the investigation of novel this compound derivatives, detailed protocols for key biological assays are provided below.
In Vitro Anticancer Activity: MTT Assay
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a general method to screen for kinase inhibitors.
Materials:
-
Kinase of interest (e.g., VEGFR-2, PI3K)
-
Kinase substrate
-
ATP
-
Test compounds
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Add kinase, substrate, and test compounds to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the recommended time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated.
Novelty Assessment and Future Directions
The novelty of this compound derivatives lies in the unique combination of the electron-withdrawing difluoromethoxy group at the 2-position and a chloro substituent at the 5-position of the pyridine ring. This substitution pattern is not well-represented in current literature and offers several potential advantages:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluoromethoxy group resistant to oxidative metabolism.
-
Modulated Physicochemical Properties: The fluorine atoms can influence the pKa, lipophilicity, and membrane permeability of the molecule, potentially improving its drug-like properties.
-
Unique Binding Interactions: The chloro and difluoromethoxy groups can participate in various non-covalent interactions with biological targets, such as halogen bonding and hydrogen bonding, potentially leading to high affinity and selectivity.
Future research should focus on the synthesis of a library of these derivatives with diverse substitutions at other positions of the pyridine ring. Systematic screening against a panel of kinases and G-protein coupled receptors will be crucial to elucidate their biological activities and therapeutic potential. Furthermore, comprehensive ADME-Tox studies will be necessary to evaluate their safety and pharmacokinetic profiles. The unique structural features of this compound derivatives make them a compelling class of compounds for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of 5-Chloro-2-(difluoromethoxy)pyridine: A Procedural Guide
For Immediate Release
All waste containing 5-Chloro-2-(difluoromethoxy)pyridine, including residues, contaminated materials, and expired stock, should be treated as hazardous waste.[1][2][3] Disposal must be conducted through a licensed waste disposal company, and under no circumstances should this chemical be released into drains or disposed of with regular refuse.[2]
Core Disposal Protocol
1. Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure all personnel are equipped with appropriate PPE. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves, such as butyl rubber or Viton®.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Respiratory Protection: All handling of this compound should occur in a well-ventilated area or a certified chemical fume hood to prevent inhalation of vapors.[1]
2. Waste Segregation and Collection:
-
Collect waste this compound in a designated, leak-proof, and sealable container.[4]
-
Ensure the container is chemically compatible with the compound; polyethylene or glass containers are generally suitable.[2]
-
Do not mix this waste with other chemical waste streams, particularly incompatible materials such as strong oxidizing agents or acids.[1][4]
3. Labeling and Storage:
-
Clearly label the hazardous waste container with the full chemical name, "this compound," and the words "Hazardous Waste."[2] Include hazard pictograms as appropriate, based on the known hazards of similar compounds (e.g., Flammable, Toxic, Irritant).
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area away from heat, sparks, and open flames.[4]
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2]
-
High-temperature incineration is a common and effective method for the disposal of pyridine-based compounds.[3]
Spill Management
In the event of a spill, evacuate the immediate area. For small spills, trained personnel wearing appropriate PPE may absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1] The absorbent material must then be collected into a sealed container and disposed of as hazardous waste. For large spills, contact your institution's EHS department immediately.[1]
Data on Structurally Related Compounds
Due to the absence of specific data for this compound, the following table summarizes information for structurally analogous compounds to inform handling and disposal decisions. This data should be used as a guide and with caution.
| Property | 5-chloro-2,3-Difluoropyridine | 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 4-Chloro-2-(difluoromethoxy)pyridine |
| CAS Number | 89402-43-7 | 72537-17-8 | 1807199-46-7 |
| Molecular Formula | C₅H₂ClF₂N | C₆H₂ClF₄N | C₆H₄ClF₂NO |
| Known Hazards | Flammable liquid and vapor, Harmful if swallowed, Harmful to aquatic life with long-lasting effects. | Causes skin irritation, Causes serious eye irritation, Flammable liquid and vapor. | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
| Disposal Recommendation | Burn in a chemical incinerator equipped with an afterburner and scrubber. Offer surplus and non-recyclable solutions to a licensed disposal company. | Dispose of contents/container to an approved waste disposal plant. | Dispose of contents/container to an approved waste disposal plant. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
